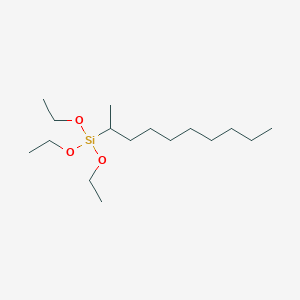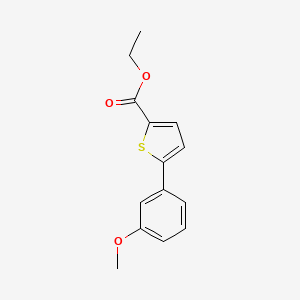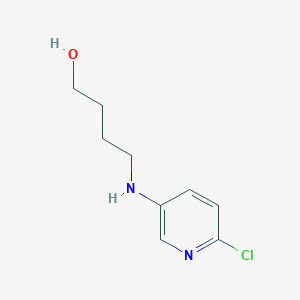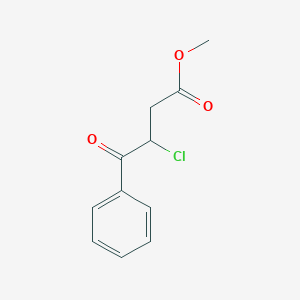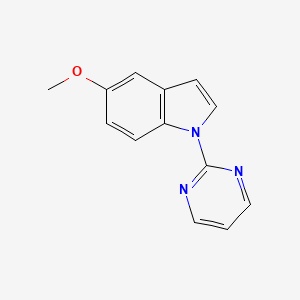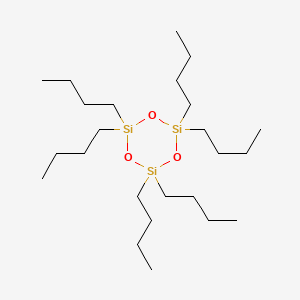![molecular formula C20H18ClN3O3 B14132721 4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 889778-32-9](/img/structure/B14132721.png)
4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring with a carboxylic acid group, a chloro substituent, and an azo-linked phenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the carboxylic acid group can be achieved through oxidation reactions, while the chloro substituent is introduced via halogenation. The azo-linked phenyl group is synthesized through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The chloro substituent can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Caffeine: Although structurally different, caffeine shares some chemical properties and is used in similar research contexts.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is unique due to its combination of a cyclohexene ring, carboxylic acid group, chloro substituent, and azo-linked phenyl group
Properties
CAS No. |
889778-32-9 |
|---|---|
Molecular Formula |
C20H18ClN3O3 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-chloro-6-[(4-phenyldiazenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-11-17(20(26)27)18(12-13)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-10,17-18H,11-12H2,(H,22,25)(H,26,27) |
InChI Key |
CVXYOMRBGWVZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




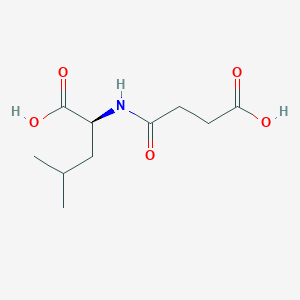
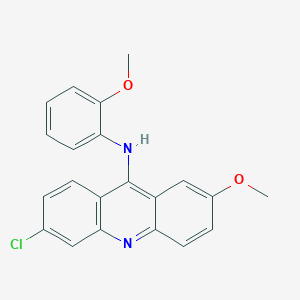
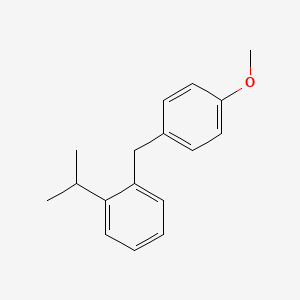
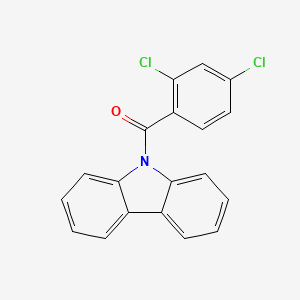
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
